2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropylmethyl group attached to an amino group, which is further connected to a pyrimidine ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropylmethylation of an amino group followed by the formation of the pyrimidine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
- 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxamide
- 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylate
Comparison: Compared to similar compounds, 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid is unique due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c1-6-4-8(9(14)15)13-10(12-6)11-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
DYBZYHMPQWVQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.